molecular formula C10H6INO3 B8474219 3-Hydroxy-6-iodoquinoline-4-carboxylic acid CAS No. 854860-37-0

3-Hydroxy-6-iodoquinoline-4-carboxylic acid

Cat. No.: B8474219
CAS No.: 854860-37-0
M. Wt: 315.06 g/mol
InChI Key: KBPFGULBYLZZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-6-iodoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6INO3 and its molecular weight is 315.06 g/mol. The purity is usually 95%.
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Properties

CAS No.

854860-37-0

Molecular Formula

C10H6INO3

Molecular Weight

315.06 g/mol

IUPAC Name

3-hydroxy-6-iodoquinoline-4-carboxylic acid

InChI

InChI=1S/C10H6INO3/c11-5-1-2-7-6(3-5)9(10(14)15)8(13)4-12-7/h1-4,13H,(H,14,15)

InChI Key

KBPFGULBYLZZNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1I)C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-iodoindoline-2,3-dione (50 g, 183 mmol) was dissolved in a hot solution containing potassium hydroxide (82 g, 1465 mmol) and water (250 mL). The reaction mixture was in homogeneous solution for 5 min then was precipitated out completely. Enough ethanol (30 ml) was added to redissolve the reaction mixture. After cooled to rt and mechanically stirred, 3-bromo-2-oxopropanoic acid hydrate (47 g, 256 mmol) was added portionwise—tremendous heat was generated (>80° C.). After the addition, the reaction mixture was cooled to rt and continued to stir for 3 days. The reaction mixture was treated with sat. solution of NaHSO3 (sodium bisulfate, 12 g, 115.32 mmol) in order to prevent the development of color in the product. The resulting mixture was then acidified to pH=2 using concentrated HCl. After stirred for 1 h, the yellow ppt. that was formed in the solution mixture was collected by filtration. The solid was washed with water and suspended in water with SO2 bubbling in the solution. After 30 minutes the solid again was separated by filtration. This wet solid was suspended in water, stirred, and dissolved by gradual addition of solid Na2CO3. The solution was treated with a saturated solution of NaHSO3 and filtered. The filtrate was acidified to pH=2 using concentrated HCl. The solid that was formed in the solution mixture was collected by filtration. The solid was washed with water, then resuspended in water, and again filtered. The solid was suspended in EtOH, separated by filtration, and airdried to afford the desired product as a brown solid. MS m/z: 316.2 (M+H). Calc'd. for C10H6INO3-315.06.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
47 g
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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